4,4',6,6'-Tctd-galacto-trehalose
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Overview
Description
4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose is a synthetic derivative of trehalose, a disaccharide composed of two glucose molecules. This compound is characterized by the substitution of hydroxyl groups with chlorine atoms at the 4 and 6 positions on both glucose units. The molecular formula of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose is C12H18Cl4O7, and it has a molecular weight of 416.1 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose typically involves the chlorination of trehalose. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions. The process involves:
Starting Material: Trehalose
Reagents: Chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Solvent: Anhydrous solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3)
Reaction Conditions: The reaction is conducted at low temperatures (0-5°C) to prevent over-chlorination and degradation of the sugar molecule.
Industrial Production Methods
Industrial production of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the purity and structure of the compound.
Chemical Reactions Analysis
Types of Reactions
4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove chlorine atoms and restore hydroxyl groups.
Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures (50-80°C).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents (e.g., tetrahydrofuran, THF) at room temperature.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Reduction Reactions: Formation of dechlorinated trehalose derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study the effects of chlorination on sugar molecules.
Biology: Investigated for its potential as a cryoprotectant and stabilizer of biological molecules.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases due to its structural similarity to trehalose, which has known neuroprotective properties.
Industry: Utilized in the development of novel materials and coatings with enhanced stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose is not fully understood, but it is believed to involve:
Molecular Targets: Similar to trehalose, it may interact with proteins and cellular structures to prevent aggregation and stabilize their native conformations.
Pathways Involved: Potential induction of autophagy through activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR) pathway.
Comparison with Similar Compounds
Similar Compounds
Trehalose: A disaccharide composed of two glucose molecules with hydroxyl groups at the 4 and 6 positions.
4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxyglucotrehalose: A similar compound with chlorination at different positions.
4,4’,6,6’-Tetrabromo-4,4’,6,6’-tetradeoxygalactotrehalose: A brominated analog of 4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose.
Uniqueness
4,4’,6,6’-Tetrachloro-4,4’,6,6’-tetradeoxygalactotrehalose is unique due to its specific pattern of chlorination, which imparts distinct chemical and biological properties
Properties
CAS No. |
53684-69-8 |
---|---|
Molecular Formula |
C12H18Cl4O7 |
Molecular Weight |
416.1 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6R)-5-chloro-2-[(2R,3R,4R,5R,6R)-5-chloro-6-(chloromethyl)-3,4-dihydroxyoxan-2-yl]oxy-6-(chloromethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H18Cl4O7/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-12,17-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11-,12-/m1/s1 |
InChI Key |
ABZXKGCGCZXMCS-WSWWMNSNSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CCl)Cl)O)O)O)O)Cl)Cl |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CCl)Cl)O)O)O)O)Cl)Cl |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CCl)Cl)O)O)O)O)Cl)Cl |
53684-69-8 | |
Synonyms |
4,4',6,6'-TCTD-galacto-trehalose 4,4',6,6'-tetrachloro-4,4',6,6'-tetradeoxygalactotrehalose |
Origin of Product |
United States |
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